5-bromo-1H-indole-1-carbodithioic acid
CAS No.:
Cat. No.: VC17212360
Molecular Formula: C9H6BrNS2
Molecular Weight: 272.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6BrNS2 |
|---|---|
| Molecular Weight | 272.2 g/mol |
| IUPAC Name | 5-bromoindole-1-carbodithioic acid |
| Standard InChI | InChI=1S/C9H6BrNS2/c10-7-1-2-8-6(5-7)3-4-11(8)9(12)13/h1-5H,(H,12,13) |
| Standard InChI Key | JLCAJEDNAWJGGE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CN2C(=S)S)C=C1Br |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
5-Bromo-1H-indole-1-carbodithioic acid is systematically named as 5-bromo-1H-indole-1-carbothioic S-acid. Its molecular formula is C₉H₆BrNS₂, with a molar mass of 280.18 g/mol . The structure comprises an indole scaffold substituted with a bromine atom at the 5-position and a carbodithioic acid (-C(=S)SH) group at the 1-position.
Spectral Characterization
Key spectral data include:
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IR spectroscopy: Strong absorption bands at 3190 cm⁻¹ (aromatic C-H stretching), 1698 cm⁻¹ (C=O/C=S stretching), and 756 cm⁻¹ (C-S bending) .
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¹H NMR: Signals at δ 7.2–7.6 ppm (aromatic protons), δ 8.4 ppm (NCHS proton), and δ 3.7 ppm (methoxy groups in derivatives) .
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Mass spectrometry: A molecular ion peak at m/z 280.1 [M⁺], with fragmentation patterns consistent with bromine and sulfur-containing moieties .
Synthetic Methodologies
Dithiocarbazinate Intermediate Formation
A foundational step involves synthesizing potassium dithiocarbazinate precursors. In a typical procedure :
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Base-mediated reaction: 5-Bromoindole (0.02 mol) reacts with carbon disulfide (0.025 mol) in ethanol under ice-cooled conditions, catalyzed by potassium hydroxide.
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Cyclization: The intermediate undergoes acid-mediated cyclization to yield the carbodithioic acid framework.
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Purification: Recrystallization from dimethyl sulfoxide (DMSO) or ethanol produces the pure compound (yield: 73–82%) .
Derivatization Pathways
The carbodithioic acid group enables diverse functionalizations:
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Thiazolidinone formation: Reaction with thioglycolic acid yields 4-thiazolidinone derivatives, exhibiting antimicrobial activity .
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Hydrazone conjugation: Condensation with hydrazine hydrate generates hydrazone analogs, which show VEGFR-2 inhibitory effects (IC₅₀: 14.3 μM against Hep G2 cells) .
Physicochemical Properties
Pharmacological Applications
Anticancer Activity
5-Bromo-1H-indole-1-carbodithioic acid derivatives inhibit VEGFR-2 tyrosine kinase, a key driver of angiogenesis in tumors . Key findings include:
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Compound 5BDBIC: A hydrazone derivative reduces Hep G2 cell viability (IC₅₀ = 14.3 μM) by inducing G2/M cell cycle arrest and caspase-3-mediated apoptosis .
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Molecular docking: The carbodithioic acid group forms hydrogen bonds with VEGFR-2’s ATP-binding pocket (binding energy: −9.2 kcal/mol) .
Antimicrobial Effects
Thiazolidinone derivatives synthesized from this compound exhibit broad-spectrum activity:
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Against Staphylococcus aureus: Minimum inhibitory concentration (MIC) = 8 μg/mL .
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Mechanism: Disruption of bacterial cell membrane integrity via thiol group interactions .
Mechanistic Insights
VEGFR-2 Inhibition
The compound’s dithioic acid moiety chelates Mg²⁺ ions in VEGFR-2’s active site, preventing ATP binding and subsequent receptor autophosphorylation . Downstream effects include suppressed ERK1/2 phosphorylation and reduced expression of anti-apoptotic Bcl-2 .
Thiol-Mediated Redox Modulation
The -SH group participates in redox reactions, generating reactive oxygen species (ROS) that induce oxidative stress in microbial and cancer cells .
Future Directions
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Optimization of bioavailability: Structural modifications to enhance aqueous solubility without compromising VEGFR-2 affinity.
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Combination therapies: Synergistic studies with cisplatin or paclitaxel to potentiate anticancer efficacy.
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In vivo validation: Preclinical testing in xenograft models to assess pharmacokinetics and tumor regression.
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